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A comprehensive analysis of INO-5401 in comparison to standard-of-care and alternative

therapies for newly diagnosed glioblastoma (GBM) reveals a potential survival advantage,

particularly in patients with MGMT methylated tumors. This guide provides a detailed

comparison of the efficacy and methodologies of these treatments, supported by experimental

data from clinical trials.

INO-5401 is an investigational DNA immunotherapy designed to elicit a targeted T-cell

response against tumor-associated antigens commonly found in glioblastoma. Administered in

combination with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12

(IL-12), and the PD-1 inhibitor cemiplimab, this novel therapeutic strategy aims to overcome the

immunosuppressive tumor microenvironment characteristic of GBM.

Comparative Efficacy Against Alternative Therapies
The efficacy of the INO-5401 combination therapy has been evaluated in a Phase 1/2 clinical

trial (NCT03491683) involving patients with newly diagnosed GBM. The results are presented

below in comparison to the current standard of care—concurrent radiation and temozolomide

(the Stupp protocol)—and another therapeutic modality, Tumor Treating Fields (TTFields). The

data is stratified by the methylation status of the O6-methylguanine-DNA methyltransferase

(MGMT) gene promoter, a key biomarker for prognosis and treatment response in GBM.
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Treatment Regimen
MGMT Promoter
Status

Median Overall
Survival (mOS) in
months

Data Source

INO-5401 + INO-9012

+ Cemiplimab
Unmethylated 17.9 NCT03491683[1]

Methylated 32.5 NCT03491683[1]

Standard of Care

(Radiation +

Temozolomide)

Unmethylated ~14 Historical Controls[2]

Methylated ~22.8 - 26.0
Historical Controls[2]

[3]

Tumor Treating Fields

(TTFields) +

Temozolomide

Unmethylated 18.8
Real-world

evidence[4]

Methylated

Not Reached

(significantly longer

than unmethylated)

Real-world

evidence[4]

Mechanism of Action: A Multi-pronged
Immunological Attack
INO-5401 is a combination of three DNA plasmids that encode for the tumor-associated

antigens hTERT, WT-1, and PSMA. When delivered into the patient's cells via intramuscular

injection followed by electroporation, these plasmids instruct the cells to produce these

antigens, which are then recognized by the immune system. This process primes and activates

cytotoxic T-cells to identify and destroy GBM cells that express these antigens. The co-

administration of INO-9012, which encodes for the cytokine IL-12, further enhances this anti-

tumor immune response. The addition of a PD-1 inhibitor, cemiplimab, helps to overcome the

immune checkpoints that tumors often exploit to evade immune destruction.
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Caption: Mechanism of action for INO-5401 immunotherapy.

Experimental Protocols
The clinical evaluation of INO-5401 in combination with INO-9012 and cemiplimab was

conducted under a Phase 1/2, open-label, multi-center trial (NCT03491683).

Patient Population: The study enrolled 52 adult patients with newly diagnosed, histologically

confirmed glioblastoma.[1] Key inclusion criteria included a Karnofsky Performance Status

(KPS) of ≥70.[5] Patients were divided into two cohorts based on their MGMT promoter

methylation status: Cohort A with unmethylated MGMT promoter (n=32) and Cohort B with

methylated MGMT promoter (n=20).[1]

Treatment Regimen:

INO-5401 and INO-9012: Patients received 9 mg of INO-5401 and 1 mg of INO-9012 via

intramuscular injection followed by electroporation with the CELLECTRA® 2000 device.[6][7]

This was administered every three weeks for four doses, and then every nine weeks.[6][7]

Cemiplimab: Administered at a dose of 350 mg intravenously every three weeks.[6]
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Standard of Care: All patients received standard-of-care radiation therapy (RT).[6] Patients in

Cohort B (methylated MGMT) also received adjuvant temozolomide (TMZ) following

radiation.[6]
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Caption: Clinical trial workflow for NCT03491683.

Concluding Remarks
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The data from the Phase 1/2 trial of INO-5401 in combination with INO-9012 and cemiplimab

suggests a promising improvement in overall survival for patients with newly diagnosed

glioblastoma when compared to historical data for the standard of care. This effect appears to

be more pronounced in patients with MGMT methylated tumors. While these results are

encouraging, it is important to note that this was a single-arm study, and direct, randomized,

controlled trials are necessary to definitively establish the superiority of this immunotherapy

regimen over existing treatments. The detailed experimental protocols and the multi-faceted

mechanism of action provide a strong rationale for the continued investigation of INO-5401 as

a potential new cornerstone in the treatment of this challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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